molecular formula C16H20BrNO4 B570400 (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1217829-96-3

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B570400
CAS RN: 1217829-96-3
M. Wt: 370.243
InChI Key: MXJJJGPIDKFWKX-OLZOCXBDSA-N
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Description

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as 4-Bromo-1-t-butylpyrrolidine-3-carboxylic acid, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral tertiary amine and a pyrrolidine derivative, which is often used as a precursor for synthesizing other compounds in the laboratory. The compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for synthesizing a variety of compounds, including chiral amines and amides, which have been studied for their potential therapeutic applications. Additionally, it has been used to synthesize a variety of other compounds, including 1-alkyl-4-aryl-pyrrolidines, which have been studied for their potential use as therapeutic agents.

Mechanism Of Action

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid has not been fully elucidated. However, it is believed to act as a chiral amine, which can be used to catalyze the formation of chiral amides and amines. Additionally, it has been suggested that the compound may act as a prodrug, which can be converted into an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid have not been fully elucidated. However, it is believed to act as a chiral amine, which can be used to catalyze the formation of chiral amides and amines. Additionally, it has been suggested that the compound may act as a prodrug, which can be converted into an active form in the body.

Advantages And Limitations For Lab Experiments

The primary advantage of using (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a starting material for synthesizing a variety of compounds. Additionally, the compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations associated with using this compound in laboratory experiments. For example, the compound is sensitive to air and light, and it can be difficult to purify the compound due to its low solubility in most organic solvents.

Future Directions

There are a number of potential future directions for the use of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is to further explore its potential applications in medicinal chemistry and pharmacology. Additionally, further research could be conducted to explore the compound’s potential to act as a prodrug. Furthermore, additional research could be conducted to explore the compound’s potential to act as a catalyst for the formation of chiral amides and amines. Finally, additional research could be conducted to explore the compound’s potential to be used as a starting material for synthesizing other compounds.

Synthesis Methods

The synthesis of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid is typically achieved through a two-step process. First, the compound is synthesized by reacting 4-bromobenzaldehyde with 1-bromo-1-methylpyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with tert-butyl isocyanate in the presence of a base such as sodium hydroxide to form (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidbutylpyrrolidine-3-carboxylic acid.

properties

IUPAC Name

(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJJGPIDKFWKX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660813
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

1217829-96-3
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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